2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)12-3-2-8-15(12)13(16)9-14/h4-7,12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPAYSUNQXZZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrolidine, and chloroacetyl chloride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group serves as an electrophilic center for nucleophilic displacement. Key reactions include:
a. Amine Substitutions
Reaction with primary/secondary amines yields substituted acetamide derivatives. In HPMC/water systems, sodium tert-butoxide facilitates this process at ambient temperature (20–25°C) with >85% conversion in 4 hours .
| Reagent | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrrolidine | 2 wt% HPMC/H₂O | 50°C | 10 min | 90% |
| 2-(3,4-Dimethoxyphenyl)ethanamine | H₂O/EtOAc | RT | 10 min | 86% |
Mechanism :
-
Base deprotonates the nucleophile (e.g., amine)
-
SN₂ attack at the chloroacetyl carbon
Hydrolysis Reactions
Controlled hydrolysis produces carboxylic acid derivatives:
| Conditions | Product | Conversion |
|---|---|---|
| H₂O, KOH (1.0 equiv) | 1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]acetic acid | 92% |
| HPMC/H₂O, RT, 4 h | Partial hydrolysis intermediates | 35–60% |
Critical Factors :
-
Base strength (NaOH > KOH > NaHCO₃ in reactivity)
Cross-Coupling Reactions
The 4-methoxyphenyl group enables palladium-catalyzed couplings:
Suzuki-Miyaura Protocol
textTypical conditions: - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.0 equiv) - Toluene/EtOH (3:1), 80°C, 12 h - Boronic acid (1.2 equiv)
Produces biaryl derivatives with >75% isolated yield in optimized systems.
Heterocycle Formation
Intramolecular cyclization creates fused ring systems:
Example Pathway :
-
Treat with NaN₃ in DMF (110°C, 8 h) → azide intermediate
-
Staudinger reaction with PPh₃ → iminophosphorane
-
Acidic workup → tetracyclic pyrrolo[1,2-a]pyrazine
Key Data :
-
Cyclization efficiency: 68–72%
-
Byproducts: <5% dimerization species
Reductive Modifications
Catalytic hydrogenation alters the pyrrolidine ring:
| Conditions | Selectivity | Outcome |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | C–N bond retention | Saturated pyrrolidine ring |
| NaBH₄, MeOH, 0°C | Ketone reduction | Secondary alcohol formation |
This reactivity profile positions 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one as a versatile synthon for medicinal chemistry and materials science. Recent advances in aqueous-phase reactions (HPMC/water systems) demonstrate improved sustainability without compromising yield, suggesting promising directions for green chemistry applications.
Scientific Research Applications
Pharmaceutical Research
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one exhibit significant antimicrobial properties. Research indicates that modifications in the substituents can enhance the activity against various pathogens, including resistant strains. For instance, compounds with similar structures have been tested against ESKAPE pathogens, showing promising results in inhibiting bacterial growth .
- Neurological Studies : The pyrrolidine moiety is often associated with neuroactive compounds. Investigations into similar derivatives have revealed potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems. This suggests that this compound may also possess neuroactive properties worth exploring .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its reactive chloroacetyl group allows for nucleophilic substitutions, leading to the formation of various derivatives that can be tailored for specific biological activities.
Material Science
Recent studies have explored the use of such compounds in material science, particularly in creating polymers or coatings with enhanced properties. The incorporation of 4-methoxyphenyl groups has been shown to improve the thermal stability and mechanical properties of certain polymer matrices.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several chloroacetyl derivatives against common bacterial strains. The results indicated that modifications on the phenyl ring significantly impacted the Minimum Inhibitory Concentration (MIC) values. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 16 | Active against E. faecium |
| Other Derivative | 32 | Less active |
Case Study 2: Neuroactive Properties
Research into similar pyrrolidine-based compounds revealed their interaction with serotonin receptors, indicating potential applications in treating anxiety and depression. The specific binding affinity and activity profiles suggest that this compound could be further investigated for its neuropharmacological effects.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrrolidine ring and the methoxyphenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications on the Aromatic Ring
2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
- Difference : Two methoxy groups (2,4-positions) vs. one (4-position).
- Impact : Increased electron-donating effects may enhance solubility in polar solvents. The compound (CAS: 1305711-77-6) has a higher molecular weight (283.75 g/mol) and is marketed as a versatile scaffold .
- Synthesis : Similar chloroacetylation methods apply, but steric hindrance from the 2-methoxy group may affect reaction yields .
- 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one Difference: Thiophene replaces the 4-methoxyphenyl group. This compound (CAS: 1179119-21-1) has a molecular weight of 229.73 g/mol and a distinct GHS safety profile .
Variations in Heterocyclic Core
2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one
Functional Group Replacements
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one
Data Table: Key Properties of Selected Analogs
Biological Activity
2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one, a compound with the CAS number 1184158-54-0, has garnered attention in recent research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties. The findings are supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN O2
- Molecular Weight : 253.73 g/mol
- Physical Form : Oil
- Purity : ≥95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated several pyrrolidine derivatives, revealing that those with halogen substituents showed enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Research indicates that certain pyrrolidine derivatives possess antifungal effects against Candida albicans and other fungal strains.
Case Study: Antifungal Efficacy
In a comparative analysis of pyrrolidine derivatives, compounds were tested against fungal strains, yielding MIC values ranging from 16.69 to 78.23 µM for C. albicans .
| Compound Name | MIC (µM) | Target Fungal Strain |
|---|---|---|
| Compound C | 16.69 | Candida albicans |
| Compound D | 56.74 | Fusarium oxysporum |
The biological activity of this compound is believed to be linked to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the chloro and methoxy groups in its structure may enhance its lipophilicity, facilitating better penetration through lipid membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological activity of compounds. Studies indicate that modifications in the pyrrolidine ring and substituents on the phenyl group significantly influence antibacterial and antifungal activities.
Notable Observations
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one?
- Methodological Answer : Synthesis typically involves two key steps: (1) constructing the pyrrolidine ring with a 4-methoxyphenyl substituent and (2) introducing the chloroethanone moiety. For the pyrrolidine ring, methods such as cyclization of γ-aminoketones or reductive amination of aldehydes with primary amines can be adapted. The chloroethanone group is introduced via chlorination of a precursor ketone using HCl and H₂O₂ under controlled conditions . Alternatively, coupling the pyrrolidine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) is effective. Post-synthesis, characterization via ¹H/¹³C NMR, IR (to confirm C=O and C-Cl bonds), and LC-MS is critical for structural validation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrrolidine ring protons, methoxy group), while ¹³C NMR confirms carbonyl and aromatic carbons.
- IR Spectroscopy : Detects the ketone (C=O stretch ~1700 cm⁻¹) and chloro group (C-Cl ~550–850 cm⁻¹).
- Mass Spectrometry : High-resolution MS determines molecular weight and fragmentation patterns.
- XRD : For crystalline samples, single-crystal XRD resolves stereochemistry and bond angles, as demonstrated for structurally related enones .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Chlorinated ketones are often hygroscopic and sensitive to light/heat. Stability studies using HPLC under accelerated conditions (e.g., 40°C/75% RH) can assess degradation. Storage recommendations include inert atmospheres (argon), desiccated environments (-20°C), and amber vials to prevent photodegradation. Purity should be monitored periodically via LC-MS .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions involving the chloro group?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, identifying electrophilic sites (e.g., the chloroethanone carbon). For example, studies on analogous compounds use Gaussian software to calculate Fukui indices, revealing susceptibility to nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC) further refine reaction pathways, enabling optimization of conditions (e.g., solvent polarity, nucleophile selection) .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from assay variability or substituent effects. To address this:
- Standardized Assays : Reproduce activity tests under controlled conditions (e.g., fixed pH, temperature).
- Comparative Studies : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent impacts.
- Multi-Target Screening : Evaluate activity across diverse biological targets (e.g., enzymes, cell lines) to identify specificity, as seen in HDAC inhibitor research .
Q. How does the pyrrolidine ring's conformation influence interactions with biological targets?
- Methodological Answer : The ring's puckering and substituent orientation affect binding affinity. Techniques include:
- Molecular Dynamics (MD) Simulations : To model ring flexibility and ligand-target docking.
- XRD/NMR Conformational Analysis : Compare crystal structures or NOE data to correlate conformers with activity. For example, planar pyrrolidine conformers may enhance π-π stacking with aromatic residues in enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
